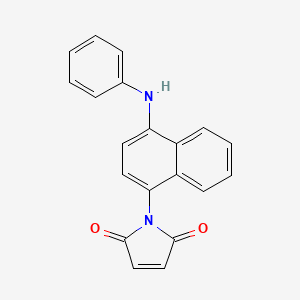
N-(1-anilinonaphthalyl)-4-maleimide
Overview
Description
N-(1-anilinonaphthalyl)-4-maleimide: is a fluorescent dye commonly used in biochemical and biophysical research. This compound is known for its ability to bind to proteins and other biomolecules, making it a valuable tool for studying molecular interactions and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-anilinonaphthalyl)-4-maleimide typically involves the reaction of 1-anilinonaphthalene with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process may involve additional steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(1-anilinonaphthalyl)-4-maleimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the maleimide group to a succinimide group.
Substitution: The aniline group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidation products include naphthoquinones and other oxidized derivatives.
Reduction: Reduction products include N-(1-anilinonaphthyl)-4-succinimide.
Substitution: Substitution products vary depending on the electrophile used but generally involve the replacement of the aniline group.
Scientific Research Applications
Chemistry: N-(1-anilinonaphthalyl)-4-maleimide is used as a fluorescent probe in various chemical studies. It helps in understanding molecular interactions, reaction mechanisms, and the behavior of complex chemical systems.
Biology: In biological research, this compound is used to label proteins and nucleic acids. It aids in studying protein folding, conformational changes, and interactions with other biomolecules.
Medicine: this compound is used in medical research to study disease mechanisms and drug interactions. It helps in identifying potential therapeutic targets and understanding the molecular basis of diseases.
Industry: In the industrial sector, this compound is used in the development of fluorescent sensors and diagnostic tools. It is also used in quality control processes to detect and quantify specific biomolecules.
Mechanism of Action
N-(1-anilinonaphthalyl)-4-maleimide exerts its effects through its ability to bind to specific molecular targets. The maleimide group reacts with thiol groups in proteins, forming a covalent bond. This binding alters the fluorescence properties of the compound, allowing researchers to monitor molecular interactions and dynamics. The naphthalene moiety provides the fluorescent signal, which can be detected using various spectroscopic techniques.
Comparison with Similar Compounds
- N-(1-naphthyl)-4-maleimide
- N-(2-anilinonaphthalyl)-4-maleimide
- N-(1-anilinonaphthyl)-3-maleimide
Uniqueness: N-(1-anilinonaphthalyl)-4-maleimide is unique due to its specific binding properties and fluorescence characteristics. Compared to similar compounds, it offers higher sensitivity and specificity in detecting molecular interactions. Its unique structure allows for better binding to target molecules and provides a stronger fluorescent signal, making it a preferred choice in various research applications.
Properties
IUPAC Name |
1-(4-anilinonaphthalen-1-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-12-13-20(24)22(19)18-11-10-17(15-8-4-5-9-16(15)18)21-14-6-2-1-3-7-14/h1-13,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUXAHBRPMOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198545 | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50539-45-2 | |
| Record name | 1-[4-(Phenylamino)-1-naphthalenyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50539-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050539452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(phenylamino)naphthyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-ANILINONAPHTHALYL)-4-MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CW54468C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(4-Anilino-1-naphthyl)maleimide used to study luciferase folding?
A1: N-(4-Anilino-1-naphthyl)maleimide serves as an extrinsic fluorescent probe in these studies [, ]. This means it attaches to the luciferase alpha subunit without being inherently part of its structure. This attachment allows researchers to monitor changes in fluorescence signal, which correlate with structural changes during the protein folding process.
Q2: What advantages does N-(4-Anilino-1-naphthyl)maleimide offer in this specific research context?
A2: The choice of N-(4-Anilino-1-naphthyl)maleimide is strategic due to its specific properties:
- Minimal Disruption: The study highlights that the probe's presence and attachment, even at multiple sites on the alpha subunit, do not significantly hinder the natural folding pathway or the enzyme's final activity []. This ensures the observations reflect the true behavior of the luciferase system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


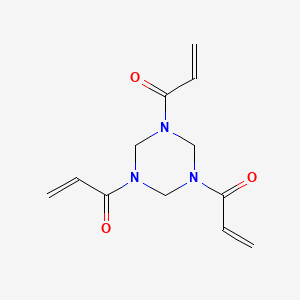
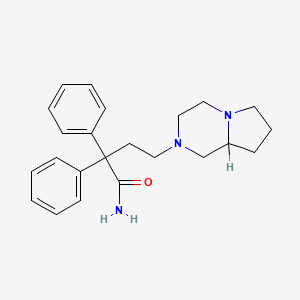
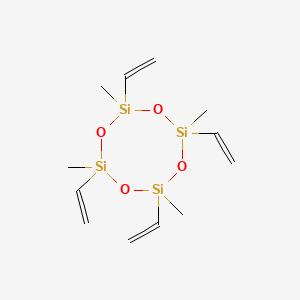
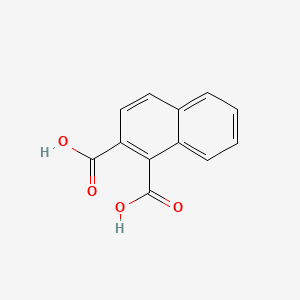
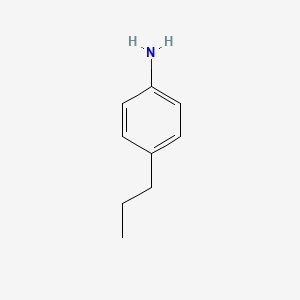

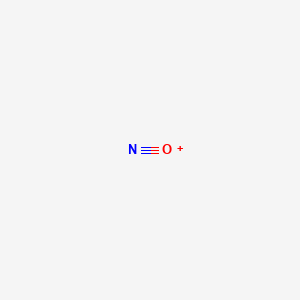
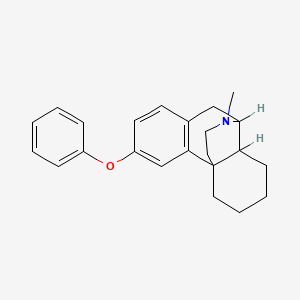
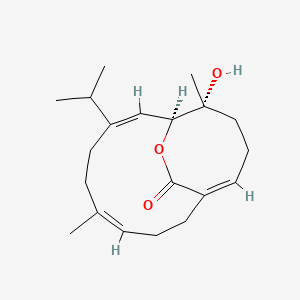
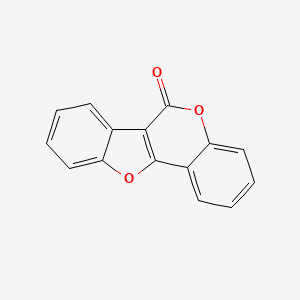
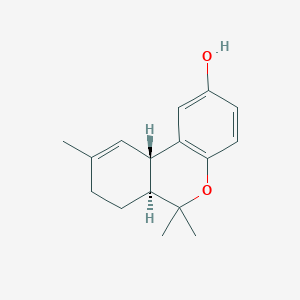
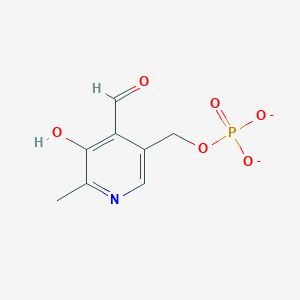
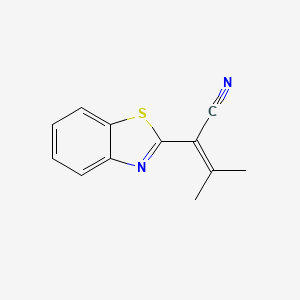
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)
